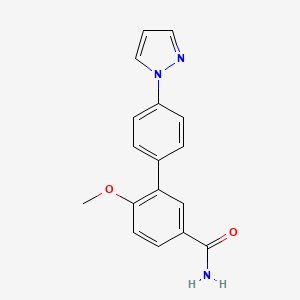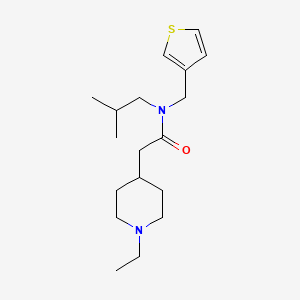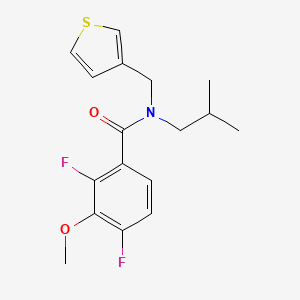![molecular formula C15H26N6O2S B3798701 1-[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]sulfonyl-4-methylpiperazine](/img/structure/B3798701.png)
1-[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]sulfonyl-4-methylpiperazine
概要
説明
1-[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]sulfonyl-4-methylpiperazine is a complex organic compound that features a piperidine and piperazine moiety These structures are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]sulfonyl-4-methylpiperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then subjected to cyclization and sulfonylation reactions to form the final compound. Common reagents used in these reactions include cyclopropylamine, triazole, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
1-[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
1-[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]sulfonyl-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
1-[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]sulfonyl-4-methylpiperazine is unique due to its combination of a cyclopropyltriazole moiety with piperidine and piperazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[4-(4-cyclopropyltriazol-1-yl)piperidin-1-yl]sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2S/c1-18-8-10-20(11-9-18)24(22,23)19-6-4-14(5-7-19)21-12-15(16-17-21)13-2-3-13/h12-14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLJGYXGRNMFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)N2CCC(CC2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole](/img/structure/B3798623.png)
![methyl 4-{4-[2-chloro-4-({[2-(dimethylamino)ethyl]amino}carbonyl)phenoxy]-1-piperidinyl}pentanoate](/img/structure/B3798630.png)
![(3aS,6aR)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B3798643.png)

![(E)-N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide](/img/structure/B3798655.png)


![2-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-furamide](/img/structure/B3798684.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B3798694.png)
![1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B3798697.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(2-methyl-1H-benzimidazol-1-yl)propanamide trifluoroacetate](/img/structure/B3798698.png)
![{2-[3-(trifluoromethyl)phenyl]pyridin-4-yl}methanol](/img/structure/B3798709.png)
![1-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-2-azepanone](/img/structure/B3798714.png)

